Cas no 215599-92-1 (O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride)

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is a versatile chemical intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a benzyl group substituted with a trifluoromethyl moiety and a hydroxylamine hydrochloride functional group, enhancing reactivity in nucleophilic and electrophilic reactions. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in drug design. This compound is particularly useful in the preparation of heterocycles, oximes, and other nitrogen-containing derivatives. Its hydrochloride salt form ensures improved solubility and handling stability. Suitable for controlled reactions, it offers precise functionalization in complex molecular frameworks.
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride structure
215599-92-1 structure
Product name:O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride
CAS No:215599-92-1
MF:C8H9ClF3NO
MW:227.6113717556
MDL:MFCD01114578
CID:843171
PubChem ID:18525982

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride
    • 1-[(Aminooxy)methyl]-2-(trifluoromethyl)benzene hydrochloride
    • O-[2-(Trifluoromethyl)Benzyl]Hydroxylamine Hydrochloride
    • AG-B-40256
    • AG-B-80417
    • CTK7F2125
    • MolPort-001-775-481
    • SBB097184
    • SureCN1549961
    • 215599-92-1
    • O-(2-(Trifluoromethyl)benzyl)hydroxylaminehydrochloride
    • O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride
    • SWWNCDJXXYTTSY-UHFFFAOYSA-N
    • DB-361488
    • CHEMBL3764796
    • DTXSID70594709
    • J-523811
    • 2-(Trifluoromethyl)benzyloxyamine HCl
    • O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
    • 1G-933
    • SCHEMBL1549961
    • SY281746
    • O-{[2-(trifluoromethyl)phenyl]methyl}hydroxylamine hydrochloride
    • F84178
    • MFCD01114578
    • SB80298
    • 1-[(ammoniooxy)methyl]-2-(trifluoromethyl)benzene chloride
    • CS-0449587
    • AKOS005069784
    • BDBM50146544
    • O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine,hydrochloride
    • MDL: MFCD01114578
    • Inchi: InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H
    • InChI Key: SWWNCDJXXYTTSY-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CON)C(F)(F)F.Cl

Computed Properties

  • Exact Mass: 227.0324761g/mol
  • Monoisotopic Mass: 227.0324761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Melting Point: 135-140°C

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1520254-250mg
O-(2-(trifluoromethyl)benzyl)hydroxylamine hydrochloride
215599-92-1 98%
250mg
¥1820 2023-04-14
abcr
AB158422-1 g
1-[(Ammoniooxy)methyl]-2-(trifluoromethyl)benzene chloride; 95%
215599-92-1
1g
€558.30 2022-06-11
Key Organics Ltd
1G-933-0.5G
1-[(Ammoniooxy)methyl]-2-(trifluoromethyl) benzene chloride
215599-92-1 >95%
0.5g
£275.00 2025-02-09
Key Organics Ltd
1G-933-25G
1-[(Ammoniooxy)methyl]-2-(trifluoromethyl) benzene chloride
215599-92-1 >95%
25g
£4840.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1520254-100mg
O-(2-(trifluoromethyl)benzyl)hydroxylamine hydrochloride
215599-92-1 98%
100mg
¥1260 2023-04-14
Key Organics Ltd
1G-933-100G
1-[(Ammoniooxy)methyl]-2-(trifluoromethyl) benzene chloride
215599-92-1 >95%
100g
£16500.00 2025-02-09
eNovation Chemicals LLC
Y1195673-1g
O-[2-(Trifluoromethyl)benzyl]hydroxylamine Hydrochloride
215599-92-1 95%
1g
$760 2024-07-19
eNovation Chemicals LLC
Y1107928-1g
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride
215599-92-1 95%
1g
$450 2024-08-03
Key Organics Ltd
1G-933-5MG
1-[(Ammoniooxy)methyl]-2-(trifluoromethyl) benzene chloride
215599-92-1 >95%
5mg
£35.00 2025-02-09
Key Organics Ltd
1G-933-5G
1-[(Ammoniooxy)methyl]-2-(trifluoromethyl) benzene chloride
215599-92-1 >95%
5g
£1320.00 2025-02-09

Additional information on O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride

O-(2-(Trifluoromethyl)benzyl)hydroxylamine Hydrochloride: A Comprehensive Overview

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride, also known by its CAS number 215599-92-1, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride.

The molecular structure of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride consists of a benzene ring substituted with a trifluoromethyl group at the 2-position, which is further connected to a hydroxylamine moiety via a methylene group. The presence of the trifluoromethyl group introduces electronic effects that can influence the compound's reactivity and stability. This substitution pattern is particularly advantageous in medicinal chemistry, where such groups are often employed to modulate pharmacokinetic properties such as solubility and bioavailability.

Recent studies have highlighted the role of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its use in the construction of heterocyclic frameworks, which are integral to many pharmacologically active molecules. The hydroxylamine group serves as a versatile building block, enabling the formation of imines, hydrazones, and other nitrogen-containing structures through condensation reactions with carbonyl compounds.

The synthesis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride typically involves a multi-step process that begins with the preparation of the corresponding benzaldehyde derivative. This is followed by reductive amination or other suitable methods to introduce the hydroxylamine functionality. The optimization of these steps has been a focus of recent investigations, with chemists seeking to enhance yield and purity while minimizing environmental impact.

In terms of applications, O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride has shown promise in the development of inhibitors for various enzyme targets. For example, studies have demonstrated its potential as a lead compound in anti-cancer drug discovery, where it exhibits selective inhibition against specific kinases involved in tumor progression. Additionally, its trifluoromethyl-substituted benzene ring contributes to enhanced metabolic stability, making it a valuable intermediate in preclinical drug development.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride. These methods provide critical insights into the compound's molecular integrity and help ensure its suitability for downstream applications.

Looking ahead, ongoing research is focused on expanding the utility of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride in diverse chemical transformations. Its unique combination of functional groups makes it an attractive candidate for exploring novel synthetic pathways and developing innovative therapeutic agents.

In conclusion, O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride (CAS No. 215599-92-1) stands out as a significant compound with broad implications in organic synthesis and drug discovery. Its structural features and reactivity make it a valuable tool for chemists seeking to design and develop bioactive molecules with improved pharmacological profiles.

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(CAS:215599-92-1)O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride
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